molecular formula C5H7N3O6 B14535943 5,5,5-Trinitropent-2-ene CAS No. 62115-84-8

5,5,5-Trinitropent-2-ene

Cat. No.: B14535943
CAS No.: 62115-84-8
M. Wt: 205.13 g/mol
InChI Key: YKNGNPWPYUNYTP-UHFFFAOYSA-N
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Description

5,5,5-Trinitropent-2-ene is an organic compound characterized by the presence of three nitro groups attached to a pentene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,5-Trinitropent-2-ene typically involves the nitration of pent-2-ene. The reaction is carried out under controlled conditions to ensure the selective introduction of nitro groups at the desired positions. Common reagents used in this process include nitric acid and sulfuric acid, which act as nitrating agents. The reaction is usually conducted at low temperatures to prevent unwanted side reactions and to achieve high yields of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. Additionally, the use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5,5,5-Trinitropent-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

5,5,5-Trinitropent-2-ene has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of advanced materials, such as high-energy explosives and propellants, due to its energetic properties.

Mechanism of Action

The mechanism of action of 5,5,5-Trinitropent-2-ene involves its interaction with molecular targets and pathways within a system. The nitro groups play a crucial role in the compound’s reactivity, influencing its ability to participate in various chemical reactions. The compound’s effects are mediated through the formation of reactive intermediates, which can interact with biological molecules, leading to the observed biological activities.

Comparison with Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Like 5,5,5-Trinitropent-2-ene, TNT is an energetic material with three nitro groups. TNT has a benzene ring, making it structurally different.

    1,3,5-Trinitrobenzene: Another compound with three nitro groups attached to a benzene ring, used in the production of explosives.

    Nitroglycerin: Contains nitro groups and is used as an explosive and in medical applications for its vasodilatory effects.

Uniqueness: this compound is unique due to its pentene backbone, which imparts different chemical properties compared to aromatic nitro compounds

Properties

CAS No.

62115-84-8

Molecular Formula

C5H7N3O6

Molecular Weight

205.13 g/mol

IUPAC Name

5,5,5-trinitropent-2-ene

InChI

InChI=1S/C5H7N3O6/c1-2-3-4-5(6(9)10,7(11)12)8(13)14/h2-3H,4H2,1H3

InChI Key

YKNGNPWPYUNYTP-UHFFFAOYSA-N

Canonical SMILES

CC=CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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